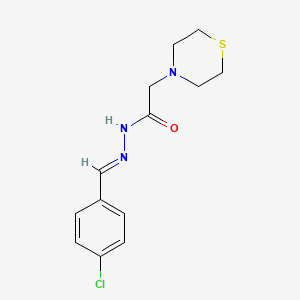
4-fluoro-N'-(2-furylmethylene)benzohydrazide
説明
4-fluoro-N'-(2-furylmethylene)benzohydrazide, also known as FFBH, is a compound that has been extensively studied for its potential applications in scientific research. It is a hydrazide derivative that has shown promising results in various studies due to its unique properties.
科学的研究の応用
4-fluoro-N'-(2-furylmethylene)benzohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have antitumor, antiviral, and antibacterial properties. 4-fluoro-N'-(2-furylmethylene)benzohydrazide has been tested in vitro and in vivo against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis B virus and the herpes simplex virus. In addition, 4-fluoro-N'-(2-furylmethylene)benzohydrazide has been tested against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
The mechanism of action of 4-fluoro-N'-(2-furylmethylene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell proliferation and viral replication. 4-fluoro-N'-(2-furylmethylene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the protease enzyme, which is essential for the replication of the hepatitis B virus.
Biochemical and Physiological Effects
4-fluoro-N'-(2-furylmethylene)benzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-fluoro-N'-(2-furylmethylene)benzohydrazide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-fluoro-N'-(2-furylmethylene)benzohydrazide has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and DNA damage.
実験室実験の利点と制限
4-fluoro-N'-(2-furylmethylene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-fluoro-N'-(2-furylmethylene)benzohydrazide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 4-fluoro-N'-(2-furylmethylene)benzohydrazide has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, 4-fluoro-N'-(2-furylmethylene)benzohydrazide has not been extensively tested in animal models, which limits its potential applications.
将来の方向性
There are several future directions for the study of 4-fluoro-N'-(2-furylmethylene)benzohydrazide. One area of research is the development of 4-fluoro-N'-(2-furylmethylene)benzohydrazide derivatives with improved properties, such as increased water solubility and enhanced activity against specific cancer cell lines or viruses. Another area of research is the study of 4-fluoro-N'-(2-furylmethylene)benzohydrazide in animal models to further understand its efficacy and potential toxicity. Additionally, the combination of 4-fluoro-N'-(2-furylmethylene)benzohydrazide with other compounds, such as chemotherapeutic agents, may enhance its antitumor activity and reduce potential side effects. Finally, the development of 4-fluoro-N'-(2-furylmethylene)benzohydrazide-based diagnostic tools, such as imaging agents, may have potential applications in the diagnosis and monitoring of cancer and viral infections.
Conclusion
In conclusion, 4-fluoro-N'-(2-furylmethylene)benzohydrazide is a compound that has shown promising results in various studies for its potential applications in scientific research. Its unique properties, including antitumor, antiviral, and antibacterial properties, make it a promising candidate for further study. The synthesis method of 4-fluoro-N'-(2-furylmethylene)benzohydrazide is relatively straightforward, and it has several advantages for lab experiments. However, there are also limitations to its use, and further research is needed to fully understand its potential applications and limitations.
特性
IUPAC Name |
4-fluoro-N-[(E)-furan-2-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXRWWWWTVMWDS-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416264 | |
| Record name | AC1NSBFQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(E)-2-furylmethyleneamino]benzamide | |
CAS RN |
5272-80-0 | |
| Record name | AC1NSBFQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{4-[(diethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl}(2,4-dimethoxyphenyl)methanone](/img/structure/B3836265.png)
![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-propyl-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B3836297.png)

![N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
![2,3a-diethyl 5-methyl 3-(2-oxopropyl)tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B3836325.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3836330.png)


